![molecular formula C26H26N6O2S2 B3605581 8-[(1H-benzimidazol-2-ylmethyl)thio]-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3605581.png)
8-[(1H-benzimidazol-2-ylmethyl)thio]-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Overview
Description
Benzimidazoles are a class of heterocyclic aromatic compounds that are key components in a variety of everyday applications . They are known for their broad range of chemical and biological properties and have become an important synthon in the development of new drugs . Pyrimidines and their annulated derivatives also exhibit significant biological activity and are versatile objects for chemical modification .
Synthesis Analysis
The synthesis of benzimidazoles and thioxopyrimidines often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is often based on direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis
The chemical reactions involving benzimidazoles and thioxopyrimidines are diverse, often involving cyclization processes or domino reactions .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 ° C, and 267.8 ° C respectively .Mechanism of Action
While the specific mechanism of action for your compound is not available, benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Future Directions
The rapid development in bacterial resistance to many groups of known antibiotics forces researchers to discover antibacterial drug candidates with previously unknown mechanisms of action . The discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines became a background for further modification of similar structures aimed at the development of promising antibacterial agents .
properties
IUPAC Name |
13-(1H-benzimidazol-2-ylmethylsulfanyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2S2/c1-26(2)11-15-16(12-34-26)23(32-7-9-33-10-8-32)31-24-20(15)21-22(36-24)25(28-14-27-21)35-13-19-29-17-5-3-4-6-18(17)30-19/h3-6,14H,7-13H2,1-2H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWMGRUQNIWCCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)SCC5=NC6=CC=CC=C6N5)N7CCOCC7)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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